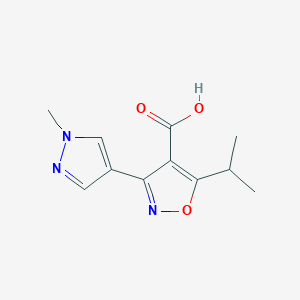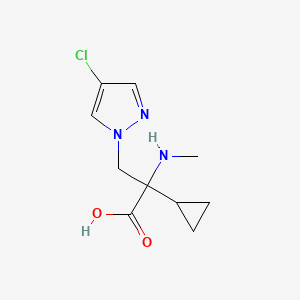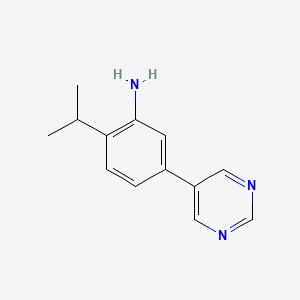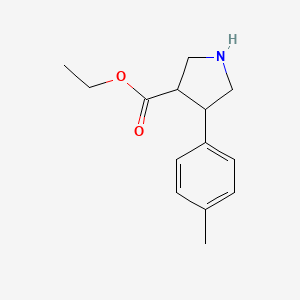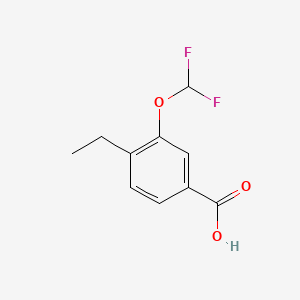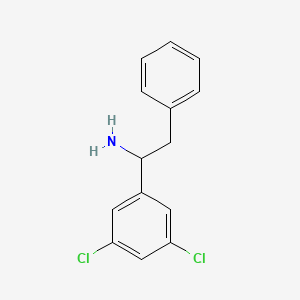
1-(3,5-Dichlorophenyl)-2-phenylethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dichlorophenyl)-2-phenylethan-1-amine is an organic compound characterized by the presence of a dichlorophenyl group and a phenylethanamine structure
Métodos De Preparación
The synthesis of 1-(3,5-Dichlorophenyl)-2-phenylethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dichlorobenzyl chloride with phenylethylamine under basic conditions. The reaction typically proceeds as follows:
Reactants: 3,5-dichlorobenzyl chloride and phenylethylamine.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The reactants are mixed in a suitable solvent, such as ethanol or methanol, and heated to reflux for several hours.
Product Isolation: The product is then isolated by filtration, followed by purification using recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
1-(3,5-Dichlorophenyl)-2-phenylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures to ensure the desired product formation .
Aplicaciones Científicas De Investigación
1-(3,5-Dichlorophenyl)-2-phenylethan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain medical conditions, including neurological disorders.
Industry: It is utilized in the production of specialty chemicals and as a building block for more complex molecules .
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dichlorophenyl)-2-phenylethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with neurotransmitter receptors in the nervous system. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(3,5-Dichlorophenyl)-2-phenylethan-1-amine can be compared with other similar compounds, such as:
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound also contains a dichlorophenyl group and exhibits similar biological activities but differs in its core structure and specific applications.
2-(4-amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols: These structural isomers of β2 agonists have different pharmacokinetic properties and applications in medicine.
Propiedades
Fórmula molecular |
C14H13Cl2N |
|---|---|
Peso molecular |
266.2 g/mol |
Nombre IUPAC |
1-(3,5-dichlorophenyl)-2-phenylethanamine |
InChI |
InChI=1S/C14H13Cl2N/c15-12-7-11(8-13(16)9-12)14(17)6-10-4-2-1-3-5-10/h1-5,7-9,14H,6,17H2 |
Clave InChI |
VVJATHWMCGHNDW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(C2=CC(=CC(=C2)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





